molecular formula C12H11NO8 B296049 Dimethyl 2-({4-nitrobenzoyl}oxy)malonate

Dimethyl 2-({4-nitrobenzoyl}oxy)malonate

Cat. No.: B296049
M. Wt: 297.22 g/mol
InChI Key: BJRRPXUOQKHNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-({4-nitrobenzoyl}oxy)malonate is a nitro-substituted malonate ester characterized by a 4-nitrobenzoyloxy group attached to the central malonate core. The 4-nitrobenzoyl group is electron-withdrawing, enhancing the acidity of the α-protons in the malonate moiety, which influences its reactivity in cyclization, alkylation, and catalytic processes .

Properties

Molecular Formula

C12H11NO8

Molecular Weight

297.22 g/mol

IUPAC Name

dimethyl 2-(4-nitrobenzoyl)oxypropanedioate

InChI

InChI=1S/C12H11NO8/c1-19-11(15)9(12(16)20-2)21-10(14)7-3-5-8(6-4-7)13(17)18/h3-6,9H,1-2H3

InChI Key

BJRRPXUOQKHNNL-UHFFFAOYSA-N

SMILES

COC(=O)C(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituent(s) Synthesis Conditions Key Properties/Applications References
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate 4-chloro-2-nitrophenyl K₂CO₃, DMF, 1.25 M, room temp Regulatory-compliant reference material for ANDA/NDA
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate (AN-2838) 3-fluoro-2-nitrophenyl Not explicitly detailed High purity (96%), used in fluorinated intermediates
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (QV-4525) 5-fluoro-2-nitrophenyl Not explicitly detailed High purity (95%), pharmaceutical synthesis
Dimethyl 2-(2-methoxyphenoxy)malonate 2-methoxyphenoxy Base-mediated alkylation Marketed for industrial applications; moderate production value
Diethyl 2-(4-nitrobenzyl)malonate 4-nitrobenzyl K₂CO₃, DMF, methyl iodide Intermediate in oxindole synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and fluoro substituents increase the acidity of the malonate α-protons (pKa ~13.5 for dimethyl malonate ), enhancing reactivity in Michael additions and cyclizations .
  • Steric Effects : Bulky substituents (e.g., cyclopentylmethyl in diethyl 2-(cyclopentylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate) reduce reaction yields due to steric hindrance .
  • Solubility: Methoxy groups (e.g., 2-methoxyphenoxy) improve solubility in polar solvents compared to nitro analogs .

Pharmaceutical and Industrial Relevance

  • Regulatory Compliance : Nitro-substituted malonates like dimethyl 2-(4-chloro-2-nitrophenyl)malonate are critical in ANDA/NDA filings due to rigorous purity standards (≥95%) .

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